5-aminoquinolin-8-ol chloride;5-Amino-8-hydroxyquinoline Dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-aminoquinolin-8-ol chloride involves a multi-step process:
-
Preparation of 5-nitroso-8-hydroxyquinoline hydrochloride
- 8-hydroxyquinoline is dissolved in a mixture of distilled water, concentrated hydrochloric acid, and ice.
- Sodium nitrite solution is added to this mixture at a low temperature (0-4°C).
- The reaction mixture is kept overnight at 0°C, and the product is filtered and washed with cold water to obtain 5-nitroso-8-hydroxyquinoline hydrochloride .
-
Reduction to 5-amino-8-hydroxyquinoline dihydrochloride
- 5-nitroso-8-hydroxyquinoline hydrochloride is added to a mixture of water and sodium hydroxide.
- Sodium dithionite is added to the reaction mixture, and the temperature is raised to 75-80°C.
- The mixture is then cooled to 50°C, and hydrochloric acid is added.
- The final product, 5-amino-8-hydroxyquinoline dihydrochloride, is obtained by cooling the mixture to 0°C and filtering .
Industrial Production Methods
Industrial production methods for 5-aminoquinolin-8-ol chloride typically follow similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-aminoquinolin-8-ol chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: It can undergo substitution reactions to form various substituted quinoline compounds.
Common Reagents and Conditions
Oxidation: Ferric chloride is commonly used as an oxidizing agent.
Reduction: Sodium dithionite is used as a reducing agent.
Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Amine derivatives.
Substitution: Substituted quinoline compounds.
Scientific Research Applications
5-aminoquinolin-8-ol chloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various quinoline derivatives.
Biology: The compound is used in the study of biological processes and as a reagent in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-aminoquinolin-8-ol chloride involves its interaction with various molecular targets and pathways. The compound can act as a chelating agent, binding to metal ions and affecting their biological activity. It can also interact with enzymes and proteins, modulating their function and activity .
Comparison with Similar Compounds
Similar Compounds
- 5-nitroso-8-hydroxyquinoline hydrochloride
- 8-hydroxyquinoline
- 5-acetamido-8-hydroxyquinoline hydrochloride
- 5-(p-tolylsulfonylimino)quinolin-8-one
- 5,8-quinolinesemiquinone
Uniqueness
5-aminoquinolin-8-ol chloride is unique due to its specific chemical structure, which allows it to undergo a variety of chemical reactions and interact with different molecular targets. Its versatility in scientific research and industrial applications sets it apart from other similar compounds .
Properties
Molecular Formula |
C9H8ClN2O- |
---|---|
Molecular Weight |
195.62 g/mol |
IUPAC Name |
5-aminoquinolin-8-ol;chloride |
InChI |
InChI=1S/C9H8N2O.ClH/c10-7-3-4-8(12)9-6(7)2-1-5-11-9;/h1-5,12H,10H2;1H/p-1 |
InChI Key |
IVNLYYOZDIVKJJ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)N.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.